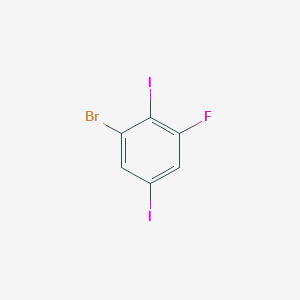
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable alkylating agent. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylthiophenol reacts with an alkyl halide in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often involve mild temperatures and the use of eco-friendly reagents to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative liquid chromatography-mass spectrometry (LC-MS), ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: Known for its use in the synthesis of vortioxetine, an experimental drug for depression and anxiety.
2-((2,4-Dimethylphenyl)thio)aniline: Used in the synthesis of dyes and pigments.
Uniqueness: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a carbonyl group.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12(14)8-15-13-6-5-10(3)7-11(13)4/h5-7,9H,8H2,1-4H3 |
Clave InChI |
REATVRQXHKXOTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SCC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)


![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)


![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)



![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)

![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
